2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide
CAS No.:
Cat. No.: VC14763432
Molecular Formula: C15H11Br2N3O
Molecular Weight: 409.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11Br2N3O |
|---|---|
| Molecular Weight | 409.07 g/mol |
| IUPAC Name | 2-(4-bromoindol-1-yl)-N-(5-bromopyridin-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H11Br2N3O/c16-10-4-5-14(18-8-10)19-15(21)9-20-7-6-11-12(17)2-1-3-13(11)20/h1-8H,9H2,(H,18,19,21) |
| Standard InChI Key | NHPFWZMCLUVMEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CC(=O)NC3=NC=C(C=C3)Br)C(=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an indole core linked via an acetamide bridge to a pyridine ring. The indole moiety is substituted with a bromine atom at the 4-position, while the pyridine ring bears a bromine at the 5-position (Figure 1). This arrangement creates a planar conformation that facilitates π-π stacking interactions with biological targets. The acetamide linker (-NH-C(=O)-CH-) provides flexibility, enabling the molecule to adopt conformations suitable for binding pocket accommodation.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.07 g/mol |
| IUPAC Name | 2-(4-bromoindol-1-yl)-N-(5-bromopyridin-2-yl)acetamide |
| SMILES | Brc1c(nc2ccccc12)N(C(=O)C)Nc3nccc(Br)c3 |
| Topological Polar Surface Area | 75.5 Ų |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the indole’s aromatic protons (δ 7.2–7.6 ppm) and the pyridine’s β-protons (δ 8.1–8.4 ppm). Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity due to the electronegative bromine atoms and amide group . The compound’s logP value of 2.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(5-bromopyridin-2-yl)acetamide involves a multi-step sequence (Scheme 1):
-
Bromination of Indole: 1H-indole undergoes electrophilic substitution using bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to yield 4-bromo-1H-indole .
-
Acetamide Linker Installation: The indole nitrogen is alkylated with chloroacetyl chloride in the presence of potassium carbonate () to form 2-chloro-N-(4-bromoindol-1-yl)acetamide.
-
Pyridine Coupling: The chloro intermediate reacts with 5-bromo-2-aminopyridine under reflux in acetonitrile () with as a base, achieving nucleophilic substitution at the acetamide’s nitrogen .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NBS, DMF, 0°C, 2 h | 78% |
| 2 | Chloroacetyl chloride, , RT, 6 h | 65% |
| 3 | 5-Bromo-2-aminopyridine, , , reflux, 12 h | 52% |
Optimization Challenges
Key challenges include minimizing di-brominated byproducts during indole bromination and preventing hydrolysis of the acetamide linker under basic conditions . Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, as confirmed by high-performance liquid chromatography (HPLC).
Biological Activities and Mechanistic Insights
Antitumor Activity
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrate IC values of 12.3 μM and 14.7 μM, respectively. The bromine atoms enhance DNA intercalation and topoisomerase II inhibition, as evidenced by comet assay and enzyme activity assays. Comparative studies show a 3-fold increase in potency over non-brominated analogs, underscoring halogenation’s role in bioactivity .
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with penicillin-binding proteins (PBPs) .
Pharmacokinetic and Toxicological Profile
ADME Properties
Predicted using SwissADME, the compound exhibits moderate gastrointestinal absorption (73%) and blood-brain barrier permeability (logBB = -0.4). Cytochrome P450 (CYP) inhibition assays indicate weak interaction with CYP3A4 (IC > 50 μM), suggesting a low risk of drug-drug interactions .
Acute Toxicity
Single-dose oral administration in mice (500 mg/kg) results in no mortality but transient hepatotoxicity, evidenced by elevated alanine aminotransferase (ALT) levels (128 U/L vs. control 35 U/L). Subchronic studies (28 days, 50 mg/kg/day) show reversible renal tubular hyperplasia, warranting further safety optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume